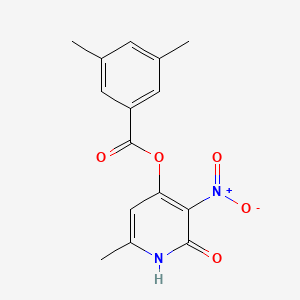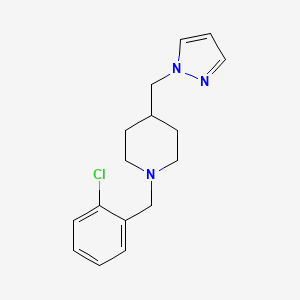
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-chlorobenzyl group and a pyrazolylmethyl group
準備方法
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine typically involves multi-step reactionsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
化学反応の分析
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
科学的研究の応用
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazolylmethyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
類似化合物との比較
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine can be compared with similar compounds such as:
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine: Lacks the chlorine atom, which may affect its binding affinity and biological activity.
4-((1H-pyrazol-1-yl)methyl)-1-(2-fluorobenzyl)piperidine: Contains a fluorine atom instead of chlorine, potentially altering its pharmacokinetic properties.
4-((1H-pyrazol-1-yl)methyl)-1-(2-bromobenzyl)piperidine: The presence of a bromine atom may influence its reactivity and interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c17-16-5-2-1-4-15(16)13-19-10-6-14(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,14H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYJCWICVTBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
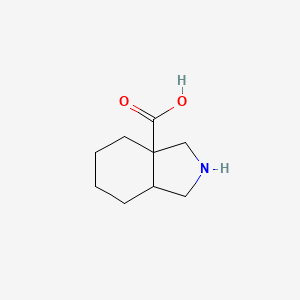
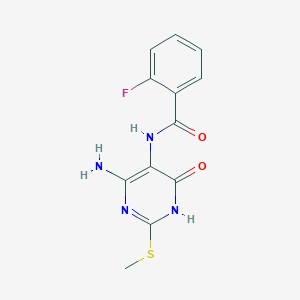

![N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2775300.png)

![3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
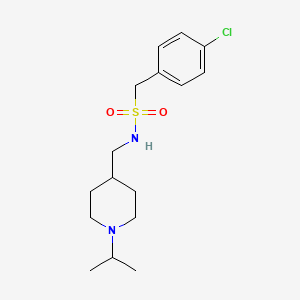

![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)
